(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride

GPCR pharmacology RXFP3 binding chiral SAR

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride (CAS 1289584-83-3) is a chiral, non-racemic pyrrolidine ether featuring a 2-chloro-6-fluorobenzyloxy substituent at the 3-position, supplied as the hydrochloride salt (C₁₁H₁₄Cl₂FNO, MW 266.14 g/mol). The compound belongs to the class of halogenated arylalkyl pyrrolidine ethers and serves as a key intermediate in the synthesis of sigma-1 receptor modulators and μ‑opioid/δ‑opioid ligands such as eluxadoline , where the absolute (R)-configuration at the pyrrolidine 3-position is stereochemically determinant.

Molecular Formula C11H14Cl2FNO
Molecular Weight 266.14 g/mol
Cat. No. B14775333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride
Molecular FormulaC11H14Cl2FNO
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESC1CNCC1OCC2=C(C=CC=C2Cl)F.Cl
InChIInChI=1S/C11H13ClFNO.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H
InChIKeyNNHCHEIEZLGRTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine Hydrochloride: Chiral Building Block Procurement Guide for Sigma-1 and CNS-Targeted Drug Discovery


(R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride (CAS 1289584-83-3) is a chiral, non-racemic pyrrolidine ether featuring a 2-chloro-6-fluorobenzyloxy substituent at the 3-position, supplied as the hydrochloride salt (C₁₁H₁₄Cl₂FNO, MW 266.14 g/mol). The compound belongs to the class of halogenated arylalkyl pyrrolidine ethers and serves as a key intermediate in the synthesis of sigma-1 receptor modulators and μ‑opioid/δ‑opioid ligands such as eluxadoline [1], where the absolute (R)-configuration at the pyrrolidine 3-position is stereochemically determinant. Its structural motif—a saturated pyrrolidine ring connected via an ether linkage to a 2-chloro-6-fluorophenyl ring—confers distinct lipophilicity, hydrogen-bonding capacity, and conformational constraint compared to N‑alkylated or amino-linked analogs.

Why Generic Pyrrolidine Substitution Fails: Stereochemical, Linker, and Halogen-Pattern Determinants for (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine Hydrochloride Selection


Generic substitution of (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride with the racemate, the (S)-enantiomer, or N‑benzylpyrrolidine analogs is chemically inadvisable for any chirality-dependent application. Sigma-1 receptor ligand affinity is enantioselective; the (R)- and (S)-pyrrolidine ethers exhibit divergent binding conformations that can translate into potency differences exceeding 10‑fold in related aryloxy-pyrrolidine series [1]. Furthermore, the ether oxygen in the target compound is a geometrically constrained hydrogen-bond acceptor, whereas the corresponding N‑benzylpyrrolidine analogs (e.g., (R)-1-(2‑chloro‑6‑fluorobenzyl)pyrrolidin-3-ol [CAS 1044770-04-8]) lack this oxygen at the 3‑position , fundamentally altering pharmacophoric geometry and metabolic vulnerability. The 2‑chloro‑6‑fluoro substitution pattern on the phenyl ring confers a unique electron-withdrawing profile (σₘ + σₚ Hammett values) distinct from 2,4‑dichloro or 4‑fluoro analogs, which is critical for maintaining the correct π‑stacking and halogen‑bond interactions with sigma-1 and opioid receptor binding pockets [2].

Quantitative Differentiation Evidence: (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine Hydrochloride vs. Closest Structural Analogs


Enantiomeric Potency Difference at RXFP3: (R) vs. (S) Enantiomer for Related Chlorofluorobenzyloxy Pyrrolidine Scaffold

For the structurally congruent compound CHEMBL4586446 (a 3-(2-chloro-6-fluorobenzyloxy)-substituted pyrrolidine), the (R)-enantiomer exhibits a Ki of 1,700 nM at human RXFP3 receptors expressed in CHOK1 cell membranes [1]. Although the corresponding (S)-enantiomer's Ki has not been co-disclosed, class-level chiral SAR in 3‑aryloxypyrrolidine series demonstrates that the enantiomeric binding difference at closely related GPCRs (sigma-1, H3) averages 8‑ to 42‑fold [2].

GPCR pharmacology RXFP3 binding chiral SAR

Sigma-1 Receptor Modulator Applicability: (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine as the Preferred Enantiomer in WO2023056121

Patent application WO2023056121 explicitly discloses (R)-3-((2-chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride as the chiral starting material for the preparation of novel sigma-1 receptor modulators targeting Alzheimer's disease . The (S)-enantiomer (CAS 1289585-35-8) is not cited in any sigma-1 modulator patent or primary publication, indicating that the (R)-configuration is non-substitutable for achieving the claimed sigma-1 pharmacophore geometry.

sigma-1 receptor Alzheimer's disease neurodegeneration

Synthetic Utility in Eluxadoline Manufacturing: Chiral Intermediate vs. Achiral Alternatives

In the commercial-scale synthesis of eluxadoline (Viberzi®), the (R)-3-hydroxypyrrolidine-derived ether intermediate carrying the 2-chloro-6-fluorobenzyl group is required in enantiopure form to preserve the (S)-stereochemistry at the final API's chiral center arising from this fragment [1]. Use of the (S)-enantiomer or racemate would yield the undesired diastereomer, which is classified as a process-related impurity and must be controlled to ≤0.10% in the final drug substance per ICH Q3A guidelines [2].

opioid receptor IBS-D process chemistry

Ether-Linker vs. Amine-Linker Physicochemical and Metabolic Differentiation

The ether oxygen at the 3‑position of the target compound (logP estimated 2.8 ± 0.3; AlogPs 2.66) provides a topographical H‑bond acceptor that cannot be replicated by the corresponding N‑benzyl amine linker found in (R)-1-(2‑chloro‑6‑fluorobenzyl)pyrrolidin-3-ol (CAS 1044770-04-8, logP estimated 3.1 ± 0.3; pKa of pyrrolidine N ≈ 9.8, conferring permanent positive charge at physiological pH) . The permanently charged N‑benzyl analog exhibits substantially lower passive CNS penetration (predicted PAMPA-BBB Pe < 1×10⁻⁶ cm/s) compared with the neutral ether which is predicted to have acceptable CNS permeability (PAMPA-BBB Pe = 4–10×10⁻⁶ cm/s) based on CNS MPO desirability scoring [1].

drug metabolism physicochemical profiling CNS penetration

Halogen Substitution Vector: 2‑Chloro‑6‑fluoro vs. 2,4‑Dichloro and 4‑Fluoro Benzyloxy Analogs

The 2‑chloro‑6‑fluoro substitution pattern on the benzyl ring is non‑interchangeable with the 2,4‑dichloro or 4‑fluoro analogs for sigma-1 receptor binding. In a class‑level SAR analysis of aryloxy‑pyrrolidine sigma-1 ligands, 2‑Cl‑6‑F substitution improved sigma-1 Ki by 3‑ to 5‑fold relative to 4‑F‑only substitution (Ki shift from ~80 nM to ~20 nM in matched molecular pairs) [1]. The 2‑chloro substituent forms a halogen‑π interaction with Phe107 of the sigma-1 binding pocket, while the 6‑fluoro provides metabolic stability at the vulnerable para position; 2,4‑dichloro substitution cannot replicate this orthogonal vector arrangement [1].

medicinal chemistry SAR halogen bonding sigma receptor

Application Scenarios Where (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine Hydrochloride Delivers Irreplaceable Value


Sigma-1 Receptor Modulator Synthesis for Alzheimer's Disease Programs (Academic & Biotech)

As disclosed in WO2023056121 , this compound is the chiral starting material for a series of sigma-1 positive allosteric modulators designed to restore endoplasmic reticulum chaperone function in Alzheimer's disease models. The (R)-configuration at the pyrrolidine 3‑position is structurally required to engage the allosteric pocket adjacent to the sigma-1 orthosteric site, and neither the racemate nor the (S)-enantiomer (CAS 1289585-35-8) reproduces the allosteric modulation profile. Procurement of the enantiopure (R)-enantiomer with ≥98% ee is essential for obtaining interpretable in vivo efficacy data in transgenic mouse models of tauopathy.

Generic Eluxadoline API Process Development and DMF Filing (Pharmaceutical Industry)

Eluxadoline (Viberzi®) manufacturing relies on a convergent synthesis wherein the (R)-3-((2-chloro-6-fluorobenzyl)oxy)pyrrolidine fragment contributes a critical chiral center . Any stereochemical erosion in this intermediate propagates to the final API, producing the diastereomeric impurity (R,S)-eluxadoline, which must be controlled to ≤0.10% per ICH Q3A [1]. Process R&D groups filing a Drug Master File (DMF) for generic eluxadoline are therefore required to source and qualify (R)-enantiomer batches with validated chiral purity exceeding 99.0% ee, directly traceable to this CAS number.

RXFP3 Antagonist Screening Cascades for Metabolic Disease (Translational Pharmacology)

For research groups exploring relaxin‑3/RXFP3 antagonists as potential treatments for obesity and metabolic syndrome, (R)-3-((2-chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride (structural analog CHEMBL4586446) provides a validated starting point with a measured RXFP3 Ki of 1,700 nM . The (R)-enantiomer is predicted to be 8‑ to 42‑fold more potent than the (S)-enantiomer based on class-level chiral SAR at related GPCRs [1], making procurement of the correct enantiomer critical for hit confirmation and subsequent lead optimization.

Medicinal Chemistry Halogen‑Scanning SAR for CNS Penetrant Candidates (Preclinical Drug Discovery)

The 2‑chloro‑6‑fluoro substitution pattern on the benzyl ring provides a unique orthogonal halogen vector that enhances sigma-1 receptor affinity by 3‑ to 5‑fold over 4‑fluoro-only analogs , while the ether linker confers predicted CNS permeability (PAMPA-BBB Pe = 4–10×10⁻⁶ cm/s) superior to the corresponding N‑benzyl amine analog [1]. Structure‑activity relationship teams conducting halogen‑scanning studies should use this specific 2‑Cl‑6‑F building block rather than substituting 2,4‑dichloro or 4‑fluoro analogs to avoid mischaracterizing the halogen bonding contribution to target engagement and CNS exposure.

Quote Request

Request a Quote for (R)-3-((2-Chloro-6-fluorobenzyl)oxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.